![molecular formula C18H23N3O B5561698 N-1-naphthyl-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5561698.png)

N-1-naphthyl-N'-[2-(1-piperidinyl)ethyl]urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-1-naphthyl-N'-[2-(1-piperidinyl)ethyl]urea and related compounds involves complex chemical reactions, where specific conditions and reagents are used to achieve the desired product. For instance, Miyashita et al. (1992) synthesized new N-substituted N'-[3-[3-(piperidinomethyl)phenoxy]propyl]ureas with significant antiulcer activity, demonstrating the versatility of urea compounds in medical chemistry (Miyashita et al., 1992).

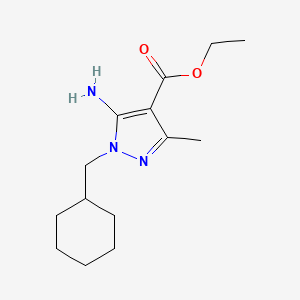

Molecular Structure Analysis

The molecular structure of N-1-naphthyl-N'-[2-(1-piperidinyl)ethyl]urea and similar compounds has been analyzed through various techniques such as X-ray diffraction and NMR spectroscopy. For example, B. Ośmiałowski et al. (2013) conducted studies on the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates to understand the effect of substituents on complexation, employing NMR spectroscopic titrations and quantum chemical calculations (Ośmiałowski et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving N-1-naphthyl-N'-[2-(1-piperidinyl)ethyl]urea are essential for its functionalization and application in various domains. The compound participates in reactions that underscore its utility in creating more complex molecules. For instance, the work by Perry S. Corbin et al. (2001) on the complexation-induced unfolding of heterocyclic ureas highlights the intricate hydrogen bonding and complex formation capabilities of urea derivatives (Corbin et al., 2001).

Physical Properties Analysis

The physical properties of N-1-naphthyl-N'-[2-(1-piperidinyl)ethyl]urea, such as solubility, melting point, and crystal structure, are crucial for its handling and application in different environments. The crystal structure determination and physical property analysis of compounds similar to N-1-naphthyl-N'-[2-(1-piperidinyl)ethyl]urea provide insights into the material's stability and reactivity.

Chemical Properties Analysis

The chemical properties of N-1-naphthyl-N'-[2-(1-piperidinyl)ethyl]urea, including its reactivity with other chemical species, acid-base behavior, and potential for forming derivatives, are foundational for its application in synthesis and drug design. The interaction of urea derivatives with ions and other molecules, as studied by E. Cho et al. (2003), shows the potential for creating selective sensors and binders, demonstrating the broad utility of these compounds (Cho et al., 2003).

Applications De Recherche Scientifique

1. Analytical Chemistry Applications

A colorimetric reaction involving urea, o-phthalaldehyde, and N-(1-naphthyl)ethylenediamine described for measuring urea showcases the compound's utility in analytical chemistry. This method allows for manual, continuous-flow, and kinetic measurements of urea, demonstrating good sensitivity and agreement with existing methods without requiring enzymes or experiencing a lag phase. It operates effectively at temperatures of 37 degrees Celsius or lower, indicating its potential for diverse analytical applications (Jung et al., 1975).

2. Supramolecular Chemistry

Research into the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates through (1)H NMR spectroscopic titrations and quantum chemical calculations highlights its relevance in supramolecular chemistry. This study provides insights into the substituent effect on complexation, involving intramolecular hydrogen bond breaking and the formation of complexes based on hydrogen bonding and electronic repulsions. Such investigations could inform the design of molecular assemblies and sensors (Ośmiałowski et al., 2013).

3. Material Science

In material science, naphthalene-based polyimide derivatives fabricated through condensation polymerization have been investigated as organic electrode materials for lithium-ion batteries (LIBs). These derivatives show improved stability and performance as cathode materials due to their electroactive carbonyl functionalities. The study demonstrates the potential of such materials in enhancing the capacity and durability of LIBs, underscoring the broader applicability of naphthalene derivatives in energy storage technologies (Chen et al., 2017).

4. Photocatalysis and Nanotechnology

Research into supramolecular self-assembly of naphthalene-diimide (NDI)-containing nanocylinders in water highlights the compound's utility in nanotechnology and photocatalysis. These nanocylinders, formed through hydrogen bonding and hydrophobic interactions, exhibit remarkable stability and aspect ratio, potentially useful in various nanotechnological applications (Choisnet et al., 2019).

5. Pharmacology and Drug Design

In the realm of pharmacology, extending the N-linked aminopiperidine class to the mycobacterial gyrase domain has led to the development of potent antibacterial compounds. This research involves synthesizing derivatives with activity in the low nanomolar range, indicating significant potential for developing new treatments against Mycobacterium tuberculosis (Bobesh et al., 2014).

Orientations Futures

The future directions for research on “N-1-naphthyl-N’-[2-(1-piperidinyl)ethyl]urea” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. Piperidine derivatives are important synthetic fragments for designing drugs , suggesting potential for future pharmaceutical development.

Propriétés

IUPAC Name |

1-naphthalen-1-yl-3-(2-piperidin-1-ylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O/c22-18(19-11-14-21-12-4-1-5-13-21)20-17-10-6-8-15-7-2-3-9-16(15)17/h2-3,6-10H,1,4-5,11-14H2,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLTXTHLGGUTHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCNC(=O)NC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Naphthalen-1-yl-3-(2-piperidin-1-ylethyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5561623.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B5561628.png)

![2-(2-methoxyethyl)-9-(5-phenyl-1,2,4-oxadiazol-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5561648.png)

![3-[2-[(3,4-dimethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5561662.png)

![2-{4-chloro-2-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5561676.png)

![1-[(4-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5561683.png)

![N'-[2-(7-cyclopentyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]-N,N-dimethylurea](/img/structure/B5561689.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isoxazole-3-carboxamide](/img/structure/B5561704.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-oxoprolinamide](/img/structure/B5561730.png)